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Dose-limiting toxicities of BMS-214662 in preclinical studies

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Compound of Interest

Compound Name: BMS-214662 mesylate

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Technical Support Center: BMS-214662 Preclinical Studies

Important Notice: Following a comprehensive search of publicly available scientific literature and databases, detailed quantitative data regarding the dose-limiting toxicities of BMS-214662 in preclinical animal studies could not be located. The available information primarily focuses on the compound's clinical development in human trials and its preclinical antitumor efficacy, without specifying the nature and dose-response of toxicities in animal models.

This Technical Support Center, therefore, provides general guidance based on the available information and outlines the typical methodologies used in preclinical toxicology studies. The content is structured to assist researchers in understanding the potential areas of toxicity and in designing future preclinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for BMS-214662?

A1: BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FTI). This enzyme is crucial for the post-translational modification of various proteins, including the Ras family of small GTPases, which are key regulators of cell growth and proliferation. By inhibiting farnesyltransferase, BMS-214662 disrupts the proper localization and function of these proteins, leading to the inhibition of tumor cell growth. The presence of a mutant ras oncogene

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is not a prerequisite for its activity. Furthermore, BMS-214662 is recognized as a highly apoptotic FTI, inducing programmed cell death in a broad range of tumor cell lines.[1]

Q2: What were the observed dose-limiting toxicities of BMS-214662 in human clinical trials?

A2: While preclinical animal data is not available, Phase I clinical trials in human patients with advanced solid tumors and leukemias have identified several dose-limiting toxicities (DLTs). It is important to note that toxicities in humans may not directly correlate with those in preclinical animal models.

In a study where BMS-214662 was administered as a 1-hour intravenous infusion, DLTs observed at a dose of 225 mg/m² included grade 3 nausea/vomiting and grade 3 diarrhea. Reversible grade 3 transaminitis (inflammation of the liver) was also noted, although it was not considered dose-limiting in that particular study.[2]

Another Phase I study in patients with acute leukemias and high-risk myelodysplastic syndromes reported DLTs at 157 mg/m² (as a 1-hour infusion) which included nausea, vomiting, diarrhea, hypokalemia, and cardiovascular problems.[3] When administered as a 24-hour continuous infusion, DLTs including grade 3 hyponatremia, reversible grade 3 diarrhea, grade 2 renal toxicity, and grade 3 transaminitis were seen at a dose of 300 mg/m². A subsequent dose of 275 mg/m² also resulted in reversible grade 4 renal toxicity and grade 3 diarrhea.[4]

Q3: Were there any indications of the safety profile of BMS-214662 from its preclinical efficacy studies?

A3: Preclinical studies focused on the antitumor activity of BMS-214662 in mice bearing human tumor xenografts. These studies demonstrated that the compound was active through both parenteral and oral administration routes and could induce curative responses.[1] The reports on these efficacy studies, however, do not provide specific details on the toxicities observed at the doses administered. One study noted that murine tumors were not as sensitive to BMS-214662 as human tumors, but this is an observation on efficacy rather than toxicity.

Troubleshooting Guide for Preclinical Experiments

Given the lack of specific preclinical toxicology data for BMS-214662, this guide provides general troubleshooting advice for researchers who may be working with this or similar





farnesyltransferase inhibitors in animal models.

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Observed Issue in Animal Model	Potential Cause	Recommended Action
Gastrointestinal Distress (e.g., diarrhea, weight loss)	As seen in human trials, gastrointestinal toxicity is a potential side effect of BMS-214662.	- Monitor animal weight and fecal consistency daily Consider dose reduction or modification of the dosing schedule (e.g., intermittent dosing) Ensure adequate hydration and nutrition Perform histopathological analysis of the gastrointestinal tract upon study completion.
Elevated Liver Enzymes (e.g., ALT, AST)	Liver toxicity (transaminitis) was observed in clinical studies.	- Collect blood samples for liver function tests at baseline and throughout the study If significant elevations are observed, consider dose reduction Conduct histopathological examination of the liver to assess for any cellular damage.
Renal Toxicity (e.g., increased creatinine, BUN)	Renal toxicity was a dose- limiting factor in a clinical trial with continuous infusion.	- Monitor renal function parameters in blood and urine Ensure animals have free access to water Histopathological analysis of the kidneys is recommended to identify any potential drug- induced nephrotoxicity.
Cardiovascular Abnormalities (e.g., changes in ECG, blood pressure)	Cardiovascular issues were noted as a DLT in one clinical trial.	- If feasible, perform baseline and on-study cardiovascular monitoring (e.g., ECG in larger animal models) Observe for any clinical signs of cardiovascular distress



Histopathology of the heart and major blood vessels may be warranted.

Experimental Protocols

Since specific preclinical toxicology protocols for BMS-214662 are not publicly available, the following are generalized methodologies for key experiments typically conducted to determine dose-limiting toxicities.

Maximum Tolerated Dose (MTD) Study in Rodents (e.g., Mice or Rats)

Objective: To determine the highest dose of BMS-214662 that can be administered to rodents for a defined period without causing life-threatening toxicity.

Methodology:

- Animal Model: Use a standard rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats),
 with an equal number of males and females per group.
- Dose Escalation: Start with a low dose, predicted to be safe, and escalate the dose in subsequent cohorts of animals. A modified Fibonacci dose escalation scheme is often used.
- Administration: Administer BMS-214662 via the intended clinical route (e.g., intravenous bolus, continuous infusion, or oral gavage).
- Observation Period: Monitor animals daily for clinical signs of toxicity, including changes in appearance, behavior, body weight, and food/water consumption. The study duration is typically 7 to 14 days.
- Endpoint: The MTD is defined as the dose level that causes no more than a 10% loss in body weight and does not produce mortality or other signs of severe toxicity that would necessitate euthanasia.
- Pathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify target organs of toxicity.



Repeated-Dose Toxicity Study in a Non-Rodent Species (e.g., Beagle Dogs)

Objective: To evaluate the toxicological profile of BMS-214662 following repeated administration over a longer duration (e.g., 28 days) in a non-rodent species.

Methodology:

- Animal Model: Use purpose-bred Beagle dogs, with an equal number of males and females per group.
- Dose Selection: Based on the rodent MTD study and any available pharmacokinetic data, select at least three dose levels (low, medium, and high). The high dose should be expected to produce some toxicity but not mortality. A control group receiving the vehicle should also be included.
- Administration: Administer BMS-214662 daily for the duration of the study via the intended clinical route.
- Monitoring:
 - Clinical Observations: Daily checks for signs of toxicity.
 - Body Weight and Food Consumption: Measured weekly.
 - Ophthalmology and ECGs: Conducted at baseline and at the end of the study.
 - Clinical Pathology: Collect blood and urine samples at baseline, mid-study, and at termination for hematology, clinical chemistry, and urinalysis.
- Toxicokinetics: Collect blood samples at various time points after the first and last doses to determine the pharmacokinetic profile of BMS-214662.
- Pathology: At the end of the study, perform a full necropsy, weigh major organs, and collect a comprehensive set of tissues for histopathological examination.

Signaling Pathways and Experimental Workflows



Due to the lack of specific preclinical data, a detailed signaling pathway or experimental workflow diagram for the dose-limiting toxicities of BMS-214662 cannot be constructed. However, a generalized workflow for a preclinical toxicology study can be visualized.



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Caption: Generalized workflow for a preclinical toxicology study.

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